Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate
CAS No.: 18450-28-7
Cat. No.: VC20889666
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18450-28-7 |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | ethyl 3-formyl-1-methylindole-2-carboxylate |
| Standard InChI | InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(8-15)9-6-4-5-7-11(9)14(12)2/h4-8H,3H2,1-2H3 |
| Standard InChI Key | BZNCZFAUVNDYFF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O |
| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O |
Introduction
Chemical Structure and Properties
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate belongs to the indole family, a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrrole ring. This compound is characterized by several key functional groups: a formyl (aldehyde) group at the 3-position, a methyl group at the nitrogen (1-position), and an ethyl carboxylate group at the 2-position.
The basic physical and chemical properties of this compound are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| SMILES Notation | CCOC(c1c(C=O)c2ccccc2n1C)=O |
| Stereo | ACHIRAL |
| logP | 2.0454 |
| logD | 2.0454 |
| logSw | -2.221 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 36.463 Ų |
| InChI Key | BZNCZFAUVNDYFF-UHFFFAOYSA-N |
These properties highlight the compound's moderate lipophilicity (logP ~2.05) and limited water solubility, which are important considerations for potential biological applications .
Structural Features
The indole core of this molecule provides a relatively rigid scaffold with well-defined geometry. The formyl group at the 3-position introduces an electron-withdrawing effect that influences the reactivity of the indole ring, particularly at positions 2 and 3. The N-methyl substitution at position 1 prevents the compound from acting as a hydrogen bond donor through the indole nitrogen, while the ester group at position 2 provides another reactive site for further transformations.
Synthesis Methods
Standard Synthetic Routes
The synthesis of ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate typically follows established procedures for the preparation of formylated indole derivatives. One of the most common methods involves the Vilsmeier-Haack formylation reaction.
Vilsmeier-Haack Formylation
The preparation generally begins with ethyl 1-methyl-1H-indole-2-carboxylate, which undergoes formylation using the Vilsmeier-Haack reaction. This reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the indole ring .
The reaction proceeds through the formation of a Vilsmeier complex between DMF and POCl₃, followed by electrophilic attack on the indole at the most reactive position (C-3). Subsequent hydrolysis yields the desired 3-formyl derivative.
Alternative Synthetic Approaches
While the Vilsmeier-Haack reaction is the most commonly employed method, alternative approaches may include:
-
Direct formylation using reagents such as formic acid or formyl chloride
-
Oxidation of a 3-hydroxymethyl derivative
-
Reduction of a 3-carboxylic acid derivative to the corresponding aldehyde
Chemical Reactivity and Transformations
Reactivity of the Formyl Group
The formyl group at the 3-position is highly reactive and can undergo various transformations:
Oxidation Reactions
The aldehyde function can be oxidized to form carboxylic acid derivatives. Common oxidizing agents include:
| Reagent | Conditions | Product | Expected Yield |
|---|---|---|---|
| KMnO₄ | Acidic aqueous medium | Ethyl 3-carboxy-1-methyl-1H-indole-2-carboxylate | 65-72% |
| CrO₃ | Acetic acid | Ethyl 3-carboxy-1-methyl-1H-indole-2-carboxylate | ~58% |
The mechanism typically involves a two-electron oxidation process, forming a geminal diol intermediate that subsequently dehydrates to yield the carboxylic acid.
Reduction Reactions
The formyl group can be reduced to a hydroxymethyl group using mild reducing agents:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol or ethanol | Ethyl 3-(hydroxymethyl)-1-methyl-1H-indole-2-carboxylate |
| LiAlH₄ | THF (controlled conditions) | 3-(hydroxymethyl)-1-methyl-1H-indole-2-methanol |
With stronger reducing agents like LiAlH₄, both the formyl group and the ester function can be reduced simultaneously to produce the corresponding diol.
Condensation Reactions
The aldehyde functionality readily participates in condensation reactions with various nucleophiles:
-
Wittig reactions to form alkenes
-
Reductive amination to form amines
-
Condensation with hydrazines to form hydrazones
-
Reaction with hydroxylamine to form oximes
These transformations provide valuable pathways for the synthesis of more complex indole derivatives .
Reactivity of the Ester Group
The ethyl ester function at the 2-position can undergo standard ester transformations:
-
Hydrolysis to form the corresponding carboxylic acid
-
Transesterification to form different esters
-
Aminolysis to form amides
-
Reduction to form alcohols
Applications in Organic Synthesis
As a Synthetic Intermediate
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate serves as a versatile building block for synthesizing more complex indole derivatives. Its bifunctional nature, with both an aldehyde and an ester group, allows for selective transformations to create diverse molecular structures.
Preparation of Heterocyclic Systems
This compound can be used as a starting material for the synthesis of fused heterocyclic systems. For example, condensation with suitable nucleophiles such as 2-hydantoin, rhodanine, or barbituric acid derivatives can lead to the formation of new heterocyclic structures .
Biological Activities and Medicinal Applications
Anticancer Properties
Some structurally similar indole derivatives have shown anticancer properties. For instance, certain indole compounds can enhance caspase-3 activity, a key marker of apoptosis, indicating potential as anticancer agents.
Cannabinoid Receptor Modulation
Indole-2-carboxamides, which can be synthesized from indole-2-carboxylates like our target compound, have been identified as allosteric modulators for the CB1 receptor. These compounds can enhance the binding of CB1 agonists, suggesting potential applications in the treatment of conditions related to cannabinoid receptor function .
Spectroscopic Characterization
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate.
The compound typically exhibits characteristic spectroscopic features:
-
¹H NMR: A singlet for the formyl proton around 10 ppm, a singlet for the N-methyl group around 3.8-4.0 ppm, and the characteristic pattern for the ethyl ester group
-
¹³C NMR: A signal for the formyl carbon around 185-190 ppm and a signal for the ester carbonyl around 160-165 ppm
-
IR: Strong absorption bands for the aldehyde C=O stretch (1680-1700 cm⁻¹) and the ester C=O stretch (1720-1740 cm⁻¹)
-
Mass spectrometry: Molecular ion peak at m/z 231 corresponding to the molecular weight
Comparison with Structurally Related Compounds
Understanding the relationship between ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate and structurally similar compounds provides insight into the influence of specific structural features on chemical and biological properties.
Table 2 compares our target compound with related indole derivatives:
| Compound | Molecular Formula | Molecular Weight | Structural Differences | Key Properties |
|---|---|---|---|---|
| Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate | C₁₃H₁₃NO₃ | 231.25 | Reference compound | Moderate lipophilicity, dual reactive centers |
| Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate | C₁₃H₁₃NO₃ | 231.25 | Methyl at position 6 instead of N-methyl | Exhibits anticancer potential |
| Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate | C₁₃H₁₂BrNO₄ | 326.14 | Bromo at C6, hydroxy at C5, formyl at C2 | Enhanced reactivity due to additional functional groups |
| Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate | C₁₄H₁₅NO₃S | 277.34 | Contains thioether linkage | Different electronic properties due to sulfur atom |
This comparison illustrates how subtle structural modifications can significantly influence the physical, chemical, and potentially biological properties of these indole derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume